5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile
Description
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as acetyl, chlorophenyl, methyl, oxo, phenylphenyl, sulfanyl, and carbonitrile. The presence of these diverse functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Properties
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN2O2S/c1-18-27(19(2)33)28(23-12-14-24(30)15-13-23)25(16-31)29(32-18)35-17-26(34)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15,28,32H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJUZRCULGZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Addition: The carbonitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Addition: Nucleophiles like Grignard reagents (RMgX) can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.
Uniqueness
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
